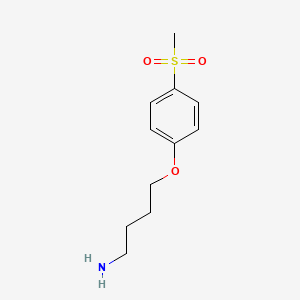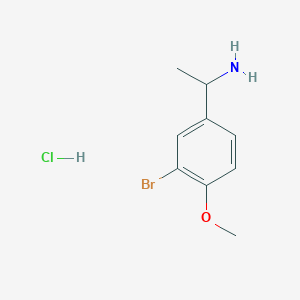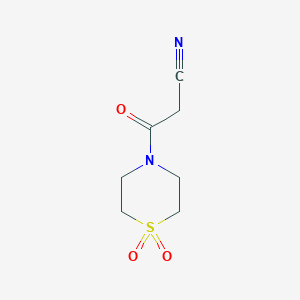
3-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-oxopropanenitrile
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of this compound is 269.32 g/mol. The IUPAC name is “3-[(1,1-dioxidothiomorpholino)methyl]benzoic acid” and the InChI code is "1S/C12H15NO4S/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-18(16,17)7-5-13;/h1-3,8H,4-7,9H2,(H,14,15)" .Physical And Chemical Properties Analysis
This compound is a white crystalline powder. More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Synthesis of Heterocycles
One significant application of this compound is in the synthesis of heterocyclic compounds. For instance, manganese(III) acetate mediated oxidative cyclizations with conjugated alkenes have been utilized to synthesize 4,5-dihydrofuran-3-carbonitriles containing heterocycles. This process demonstrates the compound's utility in constructing complex molecular architectures, showcasing its importance in synthetic organic chemistry (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Building Blocks in Medicinal Chemistry
Furthermore, thiomorpholine derivatives, including those related to the core structure of 3-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-oxopropanenitrile, are highlighted as important building blocks in medicinal chemistry. Their synthesis and incorporation into various compounds have paved the way for the development of molecules with potential biological activities, underscoring their value in the discovery of new therapeutic agents (Walker & Rogier, 2013).
Antimicrobial Activity
Derivatives of thiomorpholine, which can be synthesized from compounds similar to this compound, have been explored for their antimicrobial activity. This research provides insights into the development of new antimicrobial agents, contributing to the fight against microbial resistance and the search for safer, more effective treatments (Kardile & Kalyane, 2010).
Radical Cyclization Reactions
Additionally, the compound has been used in radical cyclization reactions with cerium(IV) ammonium nitrate in ether solvents, leading to the formation of 4,5-dihydrofurans. These reactions are essential for constructing cyclic compounds with potential applications in various areas of chemistry and drug development (Yılmaz, 2011).
Advanced Reaction Product Identification
Research on the reaction products originating from certain aldehyde-cysteine Michael adducts has led to the identification of thiomorpholine derivatives as advanced reaction products. This study provides valuable insights into the structural basis of these adducts and their potential biological activities, highlighting the compound's role in understanding the reactivity and stability of Michael adducts (Shimozu, Shibata, Ojika, & Uchida, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c8-2-1-7(10)9-3-5-13(11,12)6-4-9/h1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQJPBWISXNCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461279.png)
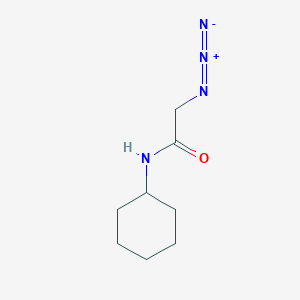
![3-{[(4-Fluorophenyl)methyl]amino}butanoic acid](/img/structure/B1461283.png)
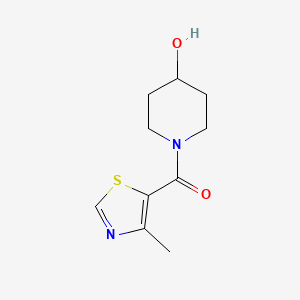

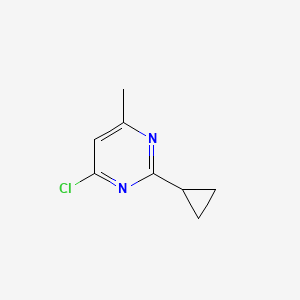
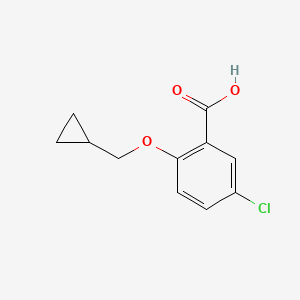
![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461291.png)
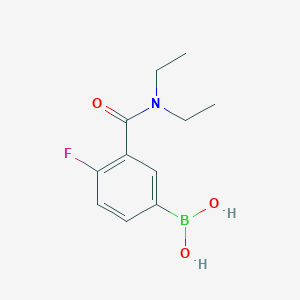
![6-{[(4-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1461294.png)
